3-Chloro-2-hydroxybenzene-1-sulfonyl chloride 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1261585-06-1
VCID: VC2842847
InChI: InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H
SMILES: C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl
Molecular Formula: C6H4Cl2O3S
Molecular Weight: 227.06 g/mol

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride

CAS No.: 1261585-06-1

Cat. No.: VC2842847

Molecular Formula: C6H4Cl2O3S

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride - 1261585-06-1

Specification

CAS No. 1261585-06-1
Molecular Formula C6H4Cl2O3S
Molecular Weight 227.06 g/mol
IUPAC Name 3-chloro-2-hydroxybenzenesulfonyl chloride
Standard InChI InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H
Standard InChI Key UMPRDPHNEBXAGD-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl
Canonical SMILES C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with multiple functional groups. The compound features a sulfonyl chloride group (-SO₂Cl) at position 1, a hydroxyl group (-OH) at position 2, and a chlorine atom at position 3 of the benzene ring. This specific arrangement of substituents contributes to its unique chemical reactivity and potential applications .

Identification Parameters

The compound is classified under various identification systems as outlined in Table 1:

ParameterValue
Chemical FormulaC₆H₄Cl₂O₃S
Molecular Weight227.06 g/mol
CAS Registry Number1261585-06-1
PubChem CID55280569
IUPAC Name3-chloro-2-hydroxybenzenesulfonyl chloride
Creation in Database2012-01-24
Latest Database Update2025-04-05

Table 1: Identification parameters of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride

Chemical Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and chemical databases, emphasizing its importance in different research contexts:

  • 3-chloro-2-hydroxybenzene-1-sulfonyl chloride

  • 3-chloro-2-hydroxybenzenesulfonyl chloride

  • 3-chloro-2-hydroxybenzene-1-sulfonylchloride

These naming variations follow standard chemical nomenclature principles while describing the same molecular entity .

Physical and Chemical Properties

Physical Characteristics

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride typically appears as a crystalline solid under standard laboratory conditions. Its physical properties are influenced by the presence of both polar groups (hydroxyl and sulfonyl chloride) and nonpolar regions (benzene ring), affecting its solubility profile in various solvents.

Reactive Functional Groups

The compound contains three key functional groups that determine its chemical behavior:

  • Sulfonyl chloride group (-SO₂Cl): Highly reactive toward nucleophiles, making it valuable for various substitution reactions

  • Hydroxyl group (-OH): Contributes to hydrogen bonding capabilities and potential acid-base interactions

  • Chlorine substituent: Modifies the electronic properties of the benzene ring and may participate in coupling reactions

This combination of functional groups creates a chemically versatile molecule with applications in diverse synthetic pathways.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Reactions

The sulfonyl chloride group in 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic substitution reactions. Common nucleophiles that react with this compound include:

  • Amines: Resulting in the formation of sulfonamides

  • Alcohols: Producing sulfonate esters

  • Thiols: Forming thiosulfonate derivatives

These reactions proceed via nucleophilic attack at the sulfur atom of the sulfonyl chloride group, with displacement of the chloride ion as a leaving group.

Influence of Hydroxyl Group

The presence of the hydroxyl group at the ortho position relative to the sulfonyl chloride creates interesting reactivity patterns. This positioning may:

  • Enable intramolecular hydrogen bonding

  • Influence the orientation of incoming nucleophiles

  • Modify the electrophilicity of the sulfonyl chloride group through electronic effects

These factors collectively contribute to the unique chemical behavior observed in reactions involving this compound.

Synthesis Methods and Industrial Production

Synthetic Routes

Several synthetic pathways could potentially be employed for the preparation of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride:

  • Direct sulfonation of 3-chloro-2-hydroxybenzene followed by conversion to the sulfonyl chloride using chlorinating agents

  • Chlorination of 2-hydroxybenzenesulfonic acid derivatives

  • Regioselective functionalization of appropriately substituted benzene derivatives

The specific choice of synthetic route would depend on reagent availability, desired scale, and consideration of potential side reactions.

Reaction Conditions

The synthesis typically requires controlled conditions including:

  • Temperature management to avoid decomposition of reactive intermediates

  • Anhydrous reaction environments when working with moisture-sensitive chlorinating agents

  • Careful pH control during workup procedures to preserve the functional groups

Applications in Chemical Research

Synthetic Applications

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis due to its multiple functional groups. Its applications include:

  • Preparation of sulfonamide-based pharmaceutical intermediates

  • Synthesis of sulfonate esters for use as protecting groups or leaving groups

  • Development of specialty chemicals for research applications

The presence of multiple reactive sites allows for selective functionalization to generate diverse molecular architectures.

Comparative Analysis with Related Compounds

Structural Analogs

Table 2 presents a comparison of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride with structurally related compounds:

CompoundKey Structural DifferencesExpected Reactivity Differences
2-Hydroxybenzene-1-sulfonyl chlorideLacks chlorine at position 3Higher reactivity due to less steric hindrance
3-Bromo-2-hydroxybenzene-1-sulfonyl chlorideContains bromine instead of chlorineSimilar reactivity with slightly different electronic effects
2-Hydroxy-5-chlorobenzene-1-sulfonyl chlorideChlorine at position 5 instead of 3Different regioselectivity in electrophilic reactions

Table 2: Comparative analysis of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride with structural analogs

Structure-Activity Relationships

The positioning of substituents on the benzene ring significantly influences the compound's chemical and potential biological properties:

  • The ortho-hydroxyl group relative to the sulfonyl chloride affects the electrophilicity of the sulfur center

  • The meta-chlorine substituent influences the electronic distribution across the aromatic system

  • The combined electronic effects of all substituents determine reactivity patterns in various chemical transformations

Research Gaps and Future Directions

Current Knowledge Limitations

Despite its potential utility, several knowledge gaps exist regarding 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride:

  • Limited published studies on its specific reaction kinetics

  • Incomplete characterization of its full spectrum of chemical transformations

  • Sparse information on potential biological activities

Promising Research Directions

Future research efforts could productively focus on:

  • Developing greener synthetic routes to this compound

  • Exploring its applications in click chemistry and bioconjugation

  • Investigating structure-activity relationships in potential biological applications

  • Computational studies to predict reactivity patterns and selectivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator